molecular formula C9H5Cl2NOS B1286407 2,4-Dichlorophenacyl thiocyanate CAS No. 125488-14-4

2,4-Dichlorophenacyl thiocyanate

Cat. No.: B1286407
CAS No.: 125488-14-4
M. Wt: 246.11 g/mol
InChI Key: XYNNFKLKIQXPHS-UHFFFAOYSA-N
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Description

2,4-Dichlorophenacyl thiocyanate is a useful research compound. Its molecular formula is C9H5Cl2NOS and its molecular weight is 246.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate can be synthesized through the conversion of phenoxymethyl and phenylthiomethyl chlorides into thiocyanates. This process uses potassium thiocyanate in acetone or alcohol and results in compounds with the thiocyanate structure, such as 2: 4-Dichlorophenoxymethyl thiocyanate. This compound is known to undergo isomerization to the isothiocyanate under certain conditions (Barber, Cottrell, & Green, 2007).

Molecular Structure and Vibrational Analysis

  • Vibrational spectra and molecular structure analysis of related compounds, such as 1-(adamantan-1-ylcarbonyl)-3-(2,3-dichlorophenyl)thiourea and its isomers, provide insights into the formation of specific intramolecular and intermolecular hydrogen bonds. These bonds significantly influence the vibrational modes and structural stability of the compounds (Saeed, Ashraf, Erben, & Simpson, 2017).

Antimicrobial Activity

  • Certain derivatives of 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate, such as allylic thiocyanates with halogenated aryl groups, demonstrate moderate-to-high antimicrobial activity against pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) strains. These findings suggest potential applications in developing new antimicrobial agents (Sá, Ferreira, Lima, dos Santos, Orlandi, & Fernandes, 2014).

Chemical Reactions and Transformations

  • The compound reacts with various nucleophiles to produce different derivatives, demonstrating its versatility in organic synthesis. For example, reactions with potassium thiocyanate yield specific thiocyanato derivatives, which show stability and specific hydrolysis properties under various conditions (Flowers, Robinson, Taylor, & Tipping, 1981).

Environmental and Toxicological Studies

  • Studies on related compounds like 2,4-dichlorophenol, often present in environmental and wastewater samples, provide insights into the degradation processes and potential environmental impacts of similar compounds. These studies are crucial for understanding the behavior of such chemicals in natural environments and developing effective wastewater treatment methods (Sun & Pignatello, 1993).

Safety and Hazards

2,4-Dichlorophenyl isocyanate is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Properties

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NOS/c10-6-1-2-7(8(11)3-6)9(13)4-14-5-12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNNFKLKIQXPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559802
Record name 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125488-14-4
Record name 2-(2,4-Dichlorophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-bromo-1-(2,4-dichlorophenyl)ethanone (7.09 g, 26.5 mmol) and potassium thiocyanate (2.57 g, 26.5 mmol) in ethanol (70 ml) was stirred at 80° C. for 2 hours. After cooling to room temperature, water (70 ml) was poured to the reaction mixture, and crystals were collected by filtration and washed with water to give 5.97 g (91.7%) of the desired product as a solid.
Quantity
7.09 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Yield
91.7%

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